3-(3-methoxyphenyl)-2-sulfanylquinazolin-4-one
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Overview
Description
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It can be hydrolyzed to give back imidazole and carbon dioxide.
Substitution: It is used to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but more easily handled.
Major Products: The major products formed from these reactions include amides, carbamates, ureas, and esters.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Mechanism of Action
Carbonyldiimidazole acts by facilitating the formation of amides, carbamates, and ureas through the activation of carboxylic acids. The imidazole groups serve as nucleophiles and bases, promoting the reaction and stabilizing the intermediate compounds . The molecular targets and pathways involved include the activation of carboxylic acids and the formation of stable intermediates that lead to the desired products .
Comparison with Similar Compounds
Carbonyldiimidazole is unique compared to other similar compounds due to its ease of handling and the avoidance of thionyl chloride in acid chloride formation. Similar compounds include:
Phosgene: Used in the preparation of Carbonyldiimidazole but is more hazardous.
Imidazole: A component of Carbonyldiimidazole and used as a nucleophile and base.
Trimethylsilyl imidazole: An alternative precursor that requires more preparative effort but produces volatile coproducts.
Carbonyldiimidazole stands out for its efficiency and safety in various synthetic applications, making it a valuable reagent in both research and industrial settings .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-6-4-5-10(9-11)17-14(18)12-7-2-3-8-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPCTQOUIEHPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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